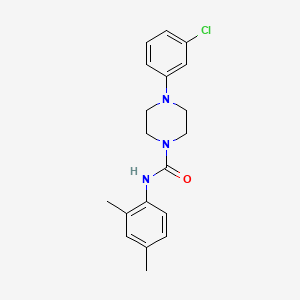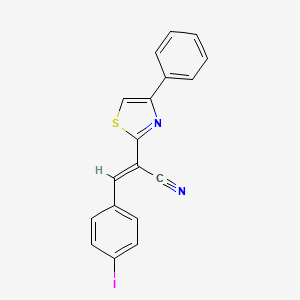
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has garnered significant interest in the scientific community due to its potential applications in pharmaceuticals and other fields.
Mecanismo De Acción
The mechanism of action of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the inhibition of various enzymes and proteins that are involved in the inflammatory and cancer pathways. The compound has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. Additionally, the compound has been shown to inhibit the activity of various proteins involved in cancer pathways, such as AKT and NF-κB.
Biochemical and Physiological Effects
Studies have shown that 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide exhibits significant biochemical and physiological effects. The compound has been shown to reduce inflammation in various animal models, and it has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, the compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide in lab experiments is its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways. This makes it a useful tool for studying these pathways and developing new drugs. However, one limitation of using the compound in lab experiments is its potential toxicity at high concentrations. Careful dosing and monitoring are necessary to ensure the safety of lab personnel and animals.
Direcciones Futuras
There are several future directions for research on 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide. One area of interest is in the development of new drugs for the treatment of inflammatory diseases and cancer. Further research is needed to determine the efficacy and safety of the compound in humans. Additionally, research is needed to better understand the mechanism of action of the compound and to identify other potential targets for its activity. Finally, research is needed to develop new synthesis methods for the compound that are more efficient and cost-effective.
In conclusion, 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide is a promising compound with potential applications in various scientific research areas. Its ability to inhibit specific enzymes and proteins involved in inflammation and cancer pathways makes it a useful tool for studying these pathways and developing new drugs. Further research is needed to fully understand the compound's mechanism of action, efficacy, and safety in humans.
Métodos De Síntesis
The synthesis of 2-(allylthio)-N-1,3-thiazol-2-ylbenzamide involves the reaction of 2-mercapto-N-1,3-thiazol-2-ylbenzamide with allyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(allylthio)-N-1,3-thiazol-2-ylbenzamide has been studied for its potential applications in various scientific research areas. One of the most promising areas is in the development of new drugs for the treatment of various diseases. Studies have shown that the compound exhibits significant anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
2-prop-2-enylsulfanyl-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS2/c1-2-8-17-11-6-4-3-5-10(11)12(16)15-13-14-7-9-18-13/h2-7,9H,1,8H2,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLWYRGXPJBJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=CC=CC=C1C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(prop-2-en-1-ylsulfanyl)-N-(1,3-thiazol-2-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(propylamino)sulfonyl]phenyl}propanamide](/img/structure/B5494637.png)

![1-(3-{[3-(azonan-1-ylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5494652.png)
![(2S)-2-[(1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]-4-methyl-1-pentanol](/img/structure/B5494658.png)
![1-{[1'-(cyclopropylcarbonyl)-1,4'-bipiperidin-3-yl]carbonyl}-1,4-diazepan-5-one](/img/structure/B5494659.png)
![N-methyl-2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethanesulfonamide dihydrochloride](/img/structure/B5494664.png)
![5-[(cyclopropylamino)sulfonyl]-3',5'-dimethoxybiphenyl-3-carboxylic acid](/img/structure/B5494667.png)



![7-[2-(4-fluorophenoxy)ethyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5494699.png)

![6-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]pyridine-2-carbonitrile](/img/structure/B5494713.png)
